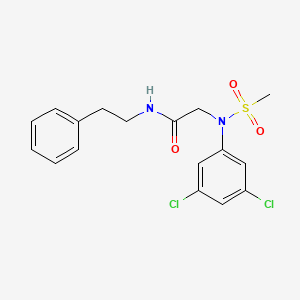
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
Vue d'ensemble
Description
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as DCP-ME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCP-ME is a type of glycine transporter 1 (GlyT1) inhibitor that has been found to have several biochemical and physiological effects.
Mécanisme D'action
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide works by inhibiting the reuptake of glycine, which is an important neurotransmitter in the brain. Glycine is involved in several physiological processes such as memory, learning, and cognition. By inhibiting the reuptake of glycine, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide increases the concentration of glycine in the synaptic cleft, leading to an enhancement of neurotransmission.
Biochemical and Physiological Effects:
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several biochemical and physiological effects. It has been found to increase the concentration of glycine in the brain, leading to an enhancement of neurotransmission. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been found to increase the concentration of glutamate, another important neurotransmitter in the brain. This increase in glutamate concentration has been linked to an improvement in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in the brain. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been found to have a good safety profile, making it a potential candidate for clinical trials.
However, there are also some limitations to using N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has a short half-life, which can make it difficult to maintain a consistent concentration in the brain. Additionally, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been found to have a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and anxiety. Another direction is to study the effect of N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide on cognitive function and memory. Additionally, there is a need for further research to optimize the pharmacokinetic properties of N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, such as its half-life and bioavailability, to improve its effectiveness in vivo.
Conclusion:
In conclusion, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of GlyT1, which has several biochemical and physiological effects. While there are some limitations to using N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments, there are several future directions for the study of this compound. With further research, N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has the potential to become a valuable tool for the treatment of neurological disorders and the enhancement of cognitive function.
Méthodes De Synthèse
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide can be synthesized using a simple two-step process. The first step involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride to form 3,5-dichloro-N-methylsulfonylaniline. In the second step, 3,5-dichloro-N-methylsulfonylaniline is reacted with 2-phenylethylamine and glycine to form N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have a positive effect on several neurological disorders such as schizophrenia, depression, and anxiety. N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been found to have an analgesic effect, making it a potential candidate for pain management.
Propriétés
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(16-10-14(18)9-15(19)11-16)12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVPOHPPYSHXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367542 | |
| Record name | STK117144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
CAS RN |
6223-18-3 | |
| Record name | STK117144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)
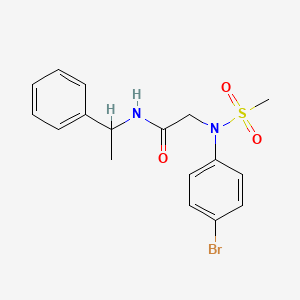
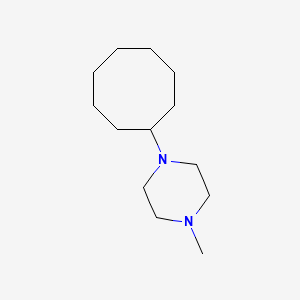

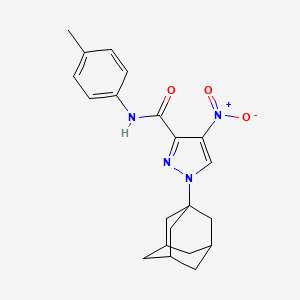

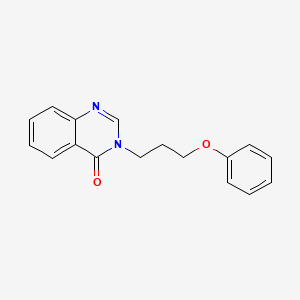
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
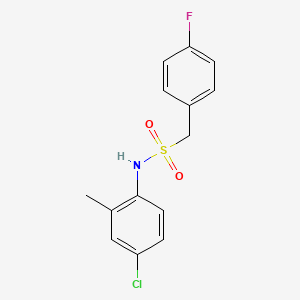
![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
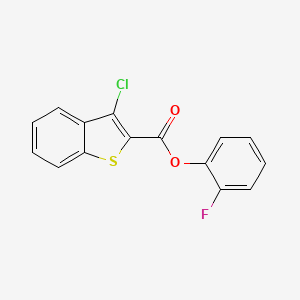
![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)